2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione
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Overview
Description
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Typical reaction conditions involve the use of catalysts, solvents, and temperature control to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity. Industrial methods also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Scientific Research Applications
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The precise pathways involved depend on the specific application and context of its use.
Properties
IUPAC Name |
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,16H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZNWSGJVVIXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.